molecular formula C8H11NOS2 B14370070 O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate CAS No. 90279-70-2

O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate

Katalognummer: B14370070
CAS-Nummer: 90279-70-2
Molekulargewicht: 201.3 g/mol
InChI-Schlüssel: MNMPFGUBNKZLGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is an organic compound with a complex structure that includes cyano, ethylsulfanyl, and enethioate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate typically involves the reaction of ethyl cyanoacetate with ethyl mercaptan in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylsulfanyl group is introduced to the cyanoacetate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethylsulfanyl group can undergo oxidation or substitution. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate: Similar structure but with a benzyl group instead of an ethyl group.

    Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Contains a furan ring instead of an ethylsulfanyl group.

Uniqueness

O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both cyano and ethylsulfanyl groups allows for diverse chemical transformations and interactions with biological targets.

Eigenschaften

CAS-Nummer

90279-70-2

Molekularformel

C8H11NOS2

Molekulargewicht

201.3 g/mol

IUPAC-Name

O-ethyl 2-cyano-3-ethylsulfanylprop-2-enethioate

InChI

InChI=1S/C8H11NOS2/c1-3-10-8(11)7(5-9)6-12-4-2/h6H,3-4H2,1-2H3

InChI-Schlüssel

MNMPFGUBNKZLGY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=S)C(=CSCC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.